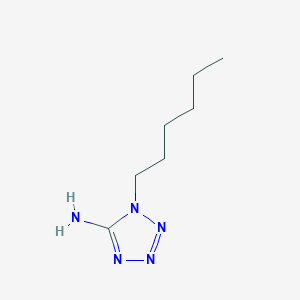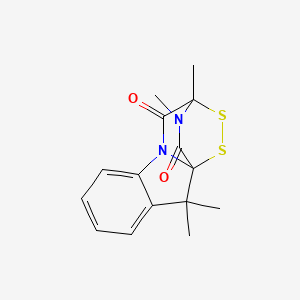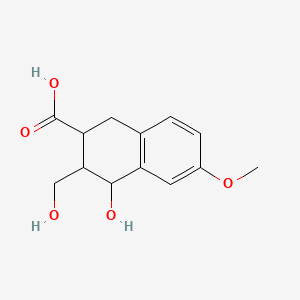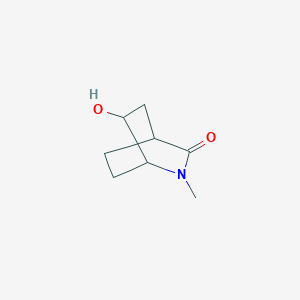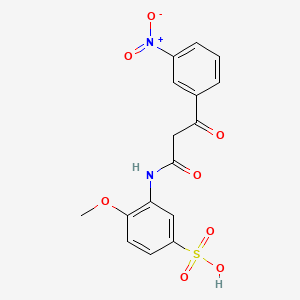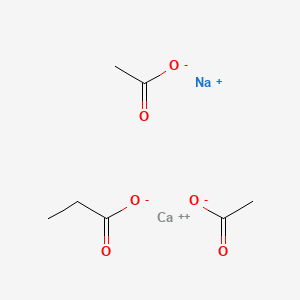
Propanoic acid, sodium salt, mixt. with calcium diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanoic acid, sodium salt, mixed with calcium diacetate is a compound that combines the properties of both sodium propionate and calcium acetate. Sodium propionate is the sodium salt of propanoic acid, while calcium acetate is the calcium salt of acetic acid. This mixture is commonly used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sodium Propionate: Sodium propionate is synthesized by neutralizing propanoic acid with sodium hydroxide. The reaction is as follows[ \text{CH}_3\text{CH}_2\text{COOH} + \text{NaOH} \rightarrow \text{CH}_3\text{CH}_2\text{COONa} + \text{H}_2\text{O} ]
Calcium Acetate: Calcium acetate is prepared by reacting acetic acid with calcium carbonate or calcium hydroxide. The reactions are[ 2\text{CH}_3\text{COOH} + \text{CaCO}_3 \rightarrow (\text{CH}_3\text{COO})_2\text{Ca} + \text{H}_2\text{O} + \text{CO}_2 ] [ 2\text{CH}_3\text{COOH} + \text{Ca(OH)}_2 \rightarrow (\text{CH}_3\text{COO})_2\text{Ca} + 2\text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, sodium propionate is produced by the reaction of propanoic acid with sodium hydroxide in large reactors, followed by crystallization and drying. Calcium acetate is produced by reacting acetic acid with calcium carbonate or calcium hydroxide in large-scale reactors, followed by filtration and drying.
Analyse Chemischer Reaktionen
Types of Reactions
Neutralization: Both sodium propionate and calcium acetate undergo neutralization reactions with acids to form their respective parent acids.
Decarboxylation: Sodium propionate can undergo decarboxylation to form ethane and carbon dioxide.
Precipitation: Calcium acetate can react with sulfate ions to form calcium sulfate, a precipitate.
Common Reagents and Conditions
Acids: Hydrochloric acid, sulfuric acid.
Bases: Sodium hydroxide, calcium hydroxide.
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Major Products
Sodium Propionate: Propanoic acid, ethane, carbon dioxide.
Calcium Acetate: Acetic acid, calcium sulfate.
Wissenschaftliche Forschungsanwendungen
Chemistry
Buffer Solutions: Sodium propionate is used in buffer solutions to maintain pH levels.
Catalysis: Calcium acetate is used as a catalyst in organic synthesis.
Biology
Antimicrobial Agent: Sodium propionate is used as an antimicrobial agent in food preservation.
Cell Culture: Calcium acetate is used in cell culture media to provide calcium ions.
Medicine
Pharmaceuticals: Sodium propionate is used in some pharmaceutical formulations as a preservative.
Calcium Supplement: Calcium acetate is used as a calcium supplement in patients with kidney disease.
Industry
Food Industry: Sodium propionate is used as a preservative in baked goods.
Textile Industry: Calcium acetate is used in the textile industry for dyeing and printing processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium Acetate: Sodium salt of acetic acid.
Calcium Propionate: Calcium salt of propanoic acid.
Potassium Propionate: Potassium salt of propanoic acid.
Uniqueness
Sodium Propionate: Unique for its antimicrobial properties and use in food preservation.
Calcium Acetate: Unique for its role as a phosphate binder and use in the medical field.
This compound, with its combination of sodium propionate and calcium acetate, offers a versatile range of applications in various fields, making it a valuable chemical in both scientific research and industrial processes.
Eigenschaften
| 89087-69-4 | |
Molekularformel |
C7H11CaNaO6 |
Molekulargewicht |
254.23 g/mol |
IUPAC-Name |
calcium;sodium;propanoate;diacetate |
InChI |
InChI=1S/C3H6O2.2C2H4O2.Ca.Na/c1-2-3(4)5;2*1-2(3)4;;/h2H2,1H3,(H,4,5);2*1H3,(H,3,4);;/q;;;+2;+1/p-3 |
InChI-Schlüssel |
CDKIKZCEHGBAPS-UHFFFAOYSA-K |
Kanonische SMILES |
CCC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Na+].[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


